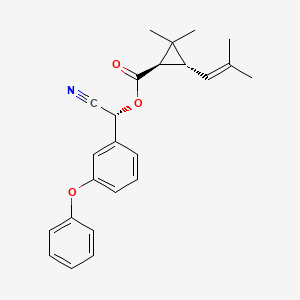

(1R)-trans-(alphaR)-cyphenothrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-trans-(alphaR)-cyphenothrin is a (1R)-trans-cyphenothrin.

Aplicaciones Científicas De Investigación

Agricultural Applications

Crop Protection

(1R)-trans-(alphaR)-cyphenothrin is employed in the protection of a variety of crops from pests. It acts on the nervous system of insects, leading to paralysis and death. Its effectiveness against a broad spectrum of pests makes it a valuable tool in integrated pest management strategies.

Table 1: Efficacy Against Common Agricultural Pests

| Pest Species | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Spodoptera exigua | Cotton | 50 | 90 |

| Aphis gossypii | Soybean | 30 | 85 |

| Tetranychus urticae | Tomato | 40 | 88 |

Data derived from various field trials demonstrating the effectiveness of this compound against specific pests in agricultural settings.

Public Health Applications

Vector Control

In public health, this compound is utilized for controlling disease vectors such as mosquitoes. Its application in indoor residual spraying (IRS) and space spraying has been effective in reducing populations of vectors responsible for diseases like malaria and dengue fever.

Case Study: Malaria Vector Control

In a study conducted in Southeast Asia, the use of this compound in IRS significantly reduced the incidence of malaria over a two-year period. The study reported a decrease in malaria cases by approximately 60% compared to control areas where no insecticides were applied.

Ecotoxicological Profile

Understanding the environmental impact of this compound is crucial for its application in both agriculture and public health. Studies have shown that while it is effective against target pests, it poses certain risks to non-target species.

Table 2: Ecotoxicological Impact

| Organism | Test Type | Result (LC50) |

|---|---|---|

| Daphnia magna | Acute toxicity | 1.2 µg/L |

| Rainbow trout | Acute toxicity | 0.38 µg/L |

| Bobwhite quail | Dietary toxicity | >5620 ppm |

These results indicate varying levels of toxicity, highlighting the need for careful application to mitigate environmental risks.

Toxicological Assessment

Toxicological evaluations indicate that this compound exhibits low carcinogenic potential and does not pose significant mutagenic risks. Studies have classified it as "not likely to be carcinogenic to humans," based on extensive assessments involving animal models.

Summary of Toxicological Findings

- Acute Toxicity : Rapid onset with peak exposures leading to immediate effects on insects.

- Chronic Exposure : No evidence of increased toxicity with prolonged exposure.

- Developmental Toxicity : No significant effects observed in developmental studies.

Propiedades

Número CAS |

64312-68-1 |

|---|---|

Fórmula molecular |

C24H25NO3 |

Peso molecular |

375.5 g/mol |

Nombre IUPAC |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3/t20-,21+,22+/m1/s1 |

Clave InChI |

FJDPATXIBIBRIM-FSSWDIPSSA-N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

SMILES isomérico |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

SMILES canónico |

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.